molecular formula C12H10O5 B152321 5,8-Dihydroxy-7-methoxy-6-methylnaphthalene-1,2-dione CAS No. 915764-62-4

5,8-Dihydroxy-7-methoxy-6-methylnaphthalene-1,2-dione

Cat. No. B152321
M. Wt: 234.2 g/mol
InChI Key: PHBDLNDEUKOZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dihydroxy-7-methoxy-6-methylnaphthalene-1,2-dione, also known as lawsone or henna, is a natural dye molecule found in the leaves of the henna plant. It has been used for centuries as a cosmetic and medicinal agent in various cultures. In recent years, lawsone has gained attention for its potential applications in scientific research due to its unique chemical structure and properties.

Scientific Research Applications

Naphthoquinones in Aloe secundiflora

Research on naphthoquinones, including compounds structurally related to 5,8-Dihydroxy-7-methoxy-6-methylnaphthalene-1,2-dione, found in Aloe secundiflora roots, indicated anti-bacterial activity against Mycobacterium tuberculosis. These compounds also exhibited cytotoxicity against the Vero cell line (Induli et al., 2012).

Cycloaddition Reactions

A study focused on the cycloaddition reactions of naphthoquinones, such as 5,8-Dihydroxy-7-methoxy-6-methylnaphthalene-1,2-dione, revealing complex chemical reactions and potential for synthetic applications (Piggott & Wege, 1998).

Hydroxyl Group and π-Electrons Interaction

Investigations into the conformation and interactions of hydroxyl groups in compounds like 1, 2-Dihydro-5-hydroxy-8-methoxy-3-methylnaphthalene, closely related to 5,8-Dihydroxy-7-methoxy-6-methylnaphthalene-1,2-dione, have contributed to understanding molecular structures and electronic interactions (Ōki et al., 1966).

Synthesis of Naphthoquinones

The synthesis of related naphthoquinones provides insights into the methodologies for producing complex organic compounds and their potential applications in various fields, including pharmaceuticals (Piggott & Wege, 2003).

Gold Nanoparticles Synthesis

Naphthazarin, a compound similar to 5,8-Dihydroxy-7-methoxy-6-methylnaphthalene-1,2-dione, has been utilized in the synthesis of gold nanoparticles, showcasing its potential in nanotechnology applications (Attaran et al., 2015).

Antioxidant Activity

Studies have shown that derivatives of 5,8-Dihydroxy-1,4-dihydro-1,4-methanonaphthalene exhibit significant antioxidant activity, indicating potential therapeutic applications (Mitra et al., 2008).

Cytotoxic Quinones

Compounds related to 5,8-Dihydroxy-7-methoxy-6-methylnaphthalene-1,2-dione have been isolated from the roots of Aloe dawei, demonstrating high cytotoxic activity against breast cancer cells, suggesting potential in cancer research (Abdissa et al., 2014).

properties

CAS RN

915764-62-4

Product Name

5,8-Dihydroxy-7-methoxy-6-methylnaphthalene-1,2-dione

Molecular Formula

C12H10O5

Molecular Weight

234.2 g/mol

IUPAC Name

5,6-dihydroxy-3-methoxy-2-methylnaphthalene-1,4-dione

InChI

InChI=1S/C12H10O5/c1-5-9(14)6-3-4-7(13)10(15)8(6)11(16)12(5)17-2/h3-4,13,15H,1-2H3

InChI Key

PHBDLNDEUKOZEQ-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C2=C(C(=C1OC)O)C(=O)C(=O)C=C2)O

SMILES

CC1=C(C(=O)C2=C(C1=O)C=CC(=C2O)O)OC

Canonical SMILES

CC1=C(C2=C(C(=C1OC)O)C(=O)C(=O)C=C2)O

synonyms

5,6-Dihydroxy-3-methoxy-2-methyl-1,4-naphthalenedione;  5,6-O-Didemethyl-3-O-methylancistroquinone C;  6-O-Demethyl-3-O-methylancistroquinone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,8-Dihydroxy-7-methoxy-6-methylnaphthalene-1,2-dione
Reactant of Route 2
5,8-Dihydroxy-7-methoxy-6-methylnaphthalene-1,2-dione
Reactant of Route 3
5,8-Dihydroxy-7-methoxy-6-methylnaphthalene-1,2-dione
Reactant of Route 4
5,8-Dihydroxy-7-methoxy-6-methylnaphthalene-1,2-dione
Reactant of Route 5
5,8-Dihydroxy-7-methoxy-6-methylnaphthalene-1,2-dione
Reactant of Route 6
5,8-Dihydroxy-7-methoxy-6-methylnaphthalene-1,2-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.